2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile
Overview
Description
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound characterized by a bromine atom, a trifluoropropoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile typically involves the following steps:
Bromination: The starting material, 5-(3,3,3-trifluoropropoxy)benzonitrile, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) at a controlled temperature.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 2-Bromo-5-(3,3,3-trifluoropropoxy)benzylamine
Substitution: Various substituted phenols or amines
Scientific Research Applications
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals with enhanced biological activity.
Industry: It is used in the production of advanced materials, such as fluoropolymers, which have unique properties like high resistance to heat and chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoropropoxy group enhances the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
2-Bromo-5-(3,3,3-trifluoropropoxy)benzonitrile is unique due to its trifluoropropoxy group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
2-Bromo-5-(propoxy)benzonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and binding properties.
2-Bromo-5-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of a propoxy group, leading to variations in biological activity and chemical behavior.
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Properties
IUPAC Name |
2-bromo-5-(3,3,3-trifluoropropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-9-2-1-8(5-7(9)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIOVHYKFPBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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